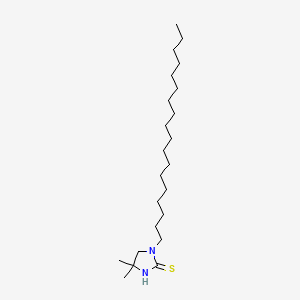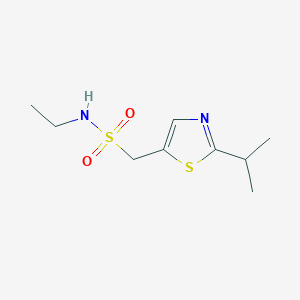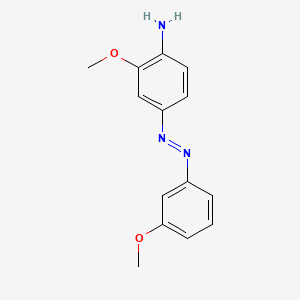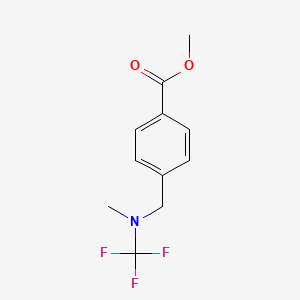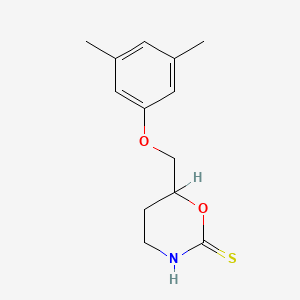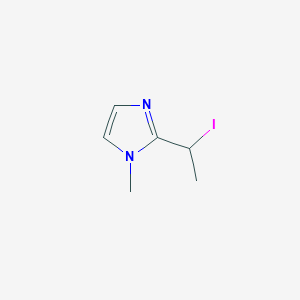
2-(1-iodoethyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-iodoethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-iodoethyl)-1-methyl-1H-imidazole typically involves the iodination of an ethyl-substituted imidazole derivative. One common method is the reaction of 1-methylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-iodoethyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethylimidazole, thiocyanatoethylimidazole, and methoxyethylimidazole.
Oxidation Reactions: Products include ethylimidazolecarboxaldehyde and ethylimidazolecarboxylic acid.
Reduction Reactions: Products include dihydroimidazole derivatives.
科学的研究の応用
2-(1-iodoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(1-iodoethyl)-1-methyl-1H-imidazole is primarily based on its ability to interact with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, disrupting essential biochemical pathways.
類似化合物との比較
Similar Compounds
1-methylimidazole: Lacks the ethyl and iodine substituents, making it less reactive in certain chemical reactions.
2-ethyl-1-methylimidazole: Similar structure but without the iodine atom, resulting in different reactivity and biological properties.
2-(1-bromoethyl)-1-methylimidazole:
Uniqueness
2-(1-iodoethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to interact with biological molecules, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H9IN2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
2-(1-iodoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChIキー |
JBBJEEQIEVATGN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
